Unimolecular Excited-State Yields: 15-Fold Triplet Preference Over Singlet Versus Tetramethyldioxetane
Dimethyldioxetanone thermolysis at 30.0 °C in C₂Cl₃F₃ produces excited singlet acetone with 0.1% efficiency and triplet acetone with 1.5% efficiency, yielding a triplet/singlet ratio of 15:1 [1]. By contrast, tetramethyl-1,2-dioxetane—the closest non-carbonyl four-membered ring peroxide—generates singlet acetone with a primary quantum yield of approximately 1.7% and triplet acetone with a lower limit of ~12% in the gas phase, a total excited-state yield roughly 5–10 times higher than that of dimethyldioxetanone [2]. The emission spectra of the two compounds are superimposable, confirming identical excited-state products, yet the overall quantum yield from the dioxetanone is nearly 20-fold lower than that from tetramethyldioxetane [1].
Dimethyldioxetanone Φ_S 0.1%, Φ_T 1.5% (15:1 T/S); tetramethyldioxetane total excited yield ~20× higher.
Supports low-efficiency baseline for CIEEL enhancement quantification.
Solvent and phase differences may influence absolute yields.
| Evidence Dimension | Unimolecular excited singlet and triplet acetone quantum yields at 30 °C |
|---|---|
| Target Compound Data | Φ_S = 0.1% (1.0 × 10⁻³); Φ_T = 1.5% (1.5 × 10⁻²); triplet/singlet ratio = 15:1 |
| Comparator Or Baseline | Tetramethyl-1,2-dioxetane: Φ_S ≈ 1.7% (gas phase); Φ_T ≥ 12% (gas phase); total excited-state yield ~5–10× higher |
| Quantified Difference | Dimethyldioxetanone total excited-state yield is ~20-fold lower than tetramethyldioxetane; the carbonyl group fundamentally redirects the decomposition pathway |
| Conditions | C₂Cl₃F₃ solvent, argon-purged, 30.0 °C (dimethyldioxetanone); gas-phase measurements (tetramethyldioxetane) |
Why This Matters
The 20-fold lower total yield and dominant triplet channel of dimethyldioxetanone are intrinsic to the carbonyl-containing dioxetanone scaffold—not shared by dioxetanes—defining it as the definitive negative-control model for quantifying CIEEL enhancement effects.
- [1] Schmidt, S. P.; Schuster, G. B. Chemiluminescence of Dimethyldioxetanone. Unimolecular Generation of Excited Singlet and Triplet Acetone. Chemically Initiated Electron-Exchange Luminescence, the Primary Light Generating Reaction. J. Am. Chem. Soc. 1980, 102 (1), 306–314. View Source
- [2] Haas, Y. Spectroscopic Characterization of Tetramethyldioxetane Chemiluminescence. INIS Repository Search, Primary Quantum Yield Data for Singlet and Triplet Acetone Generation. Referenced in: Turro, N. J.; Lechtken, P. J. Am. Chem. Soc. 1972, 94, 2886. View Source
